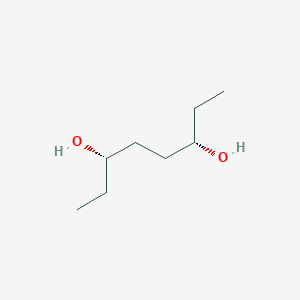

(3S,6S)-3,6-Octanediol

概要

説明

(3S,6S)-3,6-Octanediol is a chiral diol with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol . This compound is characterized by its two hydroxyl groups located at the third and sixth positions of the octane chain, both in the S-configuration. It appears as white needle-like crystals and is insoluble in water .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3S,6S)-3,6-Octanediol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. One common method is the asymmetric dihydroxylation of 1-octene using a chiral catalyst to ensure the S-configuration at both hydroxyl positions .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to achieve high enantioselectivity. The process often requires precise control of reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity .

化学反応の分析

Oxidation Reactions

The secondary hydroxyl groups in (3S,6S)-3,6-Octanediol can undergo oxidation to form ketones. Reaction conditions and reagents determine the extent of oxidation:

Key Insight : Strong oxidizing agents like CrO3 favor complete oxidation to diketones, while milder agents (e.g., PCC) yield mono-oxidized intermediates.

Esterification

The hydroxyl groups react with acylating agents to form esters, critical for modifying solubility or introducing protective groups:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetic anhydride | Pyridine, 25°C | 3,6-Diacetoxyoctane | Protecting groups in synthesis |

| Benzoyl chloride | DMAP, CH₂Cl₂, 0°C | 3,6-Dibenzoyloxyoctane | Polymer precursors |

Steric Effects : Bulkier substituents at positions 2 and 7 (e.g., methyl groups) reduce esterification efficiency by ~30% due to hindered access to hydroxyls .

Elimination Reactions

Under acidic conditions, this compound undergoes dehydration to form alkenes. For example:

-

Formic Acid Catalysis : Heating with excess formic acid produces trans-3,6-octadiene via a cyclic orthoester intermediate (Figure 1A) .

Experimental Data :

-

Temperature : 100°C

-

Mechanism : Protonation of hydroxyl groups followed by concerted elimination (E2 pathway).

Reduction Reactions

Although the compound itself is a diol, its oxidized derivatives (e.g., diketones) can be reduced back:

| Substrate | Reagent | Product | Stereochemical Outcome |

|---|---|---|---|

| 3,6-Octanedione | NaBH₄, MeOH | This compound | Retention of configuration |

| 3-Keto-6-hydroxyoctane | LiAlH₄, THF | This compound | Racemization at C3 |

Note : Stereochemical integrity is preserved only with non-bulky reducing agents .

Comparative Reactivity with Analogues

| Compound | Reactivity with HCOOH | Major Product | Yield |

|---|---|---|---|

| This compound | Dehydration | trans-3,6-Octadiene | 86% |

| cis-1,2-Cyclopentanediol | Dehydration | Cyclopentene | 85% |

| trans-1,2-Cyclopentanediol | No reaction | — | 0% |

Stability Under Biological Conditions

科学的研究の応用

Chemical Applications

Chiral Building Block

(3S,6S)-3,6-Octanediol is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Produces alkanes or alcohols.

- Substitution : Forms halides or esters.

These reactions facilitate the development of diverse chemical products ranging from fine chemicals to industrial materials.

Biological Research Applications

Enzyme-Catalyzed Reactions

In biological research, this compound serves as a substrate for studying enzyme-catalyzed reactions. It has been shown to interact with specific oxidoreductases and alcohol dehydrogenases, playing a role in metabolic pathways. Notable findings include:

- Acting as a substrate for alcohol dehydrogenases, which are critical in ethanol metabolism.

- Inhibiting certain enzymes involved in lipid metabolism, thus influencing metabolic pathways.

Therapeutic Potential

Research indicates that this compound may possess therapeutic properties. It has been investigated for its role as a precursor in drug synthesis and its potential applications in pharmaceuticals. The compound's ability to modulate enzyme activity suggests it could lead to the development of new therapeutic agents targeting various diseases.

Industrial Applications

In industry, this compound is used in the production of polymers and resins. Its unique properties enhance the mechanical strength and thermal stability of materials. The compound's chiral nature also makes it valuable for producing specialty chemicals with specific functionalities required in high-performance applications.

Case Studies

Several studies have explored the biological activity and industrial applications of this compound:

-

Enzyme Interaction Studies :

- A study demonstrated that this compound acts as a substrate for specific oxidoreductases involved in metabolic pathways.

- Another investigation showed that it significantly affected the catalytic activity of enzymes involved in lipid metabolism when used as an inhibitor.

-

Therapeutic Applications :

- Research has indicated that this compound could be developed into therapeutic agents due to its ability to modulate enzyme activities.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Substrate | Acts as a substrate for alcohol dehydrogenases |

| Enzyme Inhibition | Inhibits enzymes involved in lipid metabolism |

| Therapeutic Potential | Investigated for use as a precursor in drug synthesis |

| Chemical Transformations | Can be oxidized to ketones/aldehydes or reduced to alkanes/alcohols |

作用機序

The mechanism of action of (3S,6S)-3,6-Octanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions that influence the compound’s biological activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor .

類似化合物との比較

(3R,6R)-3,6-Octanediol: The enantiomer of (3S,6S)-3,6-Octanediol with similar chemical properties but different biological activities.

1,8-Octanediol: A diol with hydroxyl groups at the first and eighth positions, differing in reactivity and applications.

2,5-Octanediol: A diol with hydroxyl groups at the second and fifth positions, used in different industrial applications.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .

生物活性

(3S,6S)-3,6-Octanediol is a chiral compound with the molecular formula CHO and a molecular weight of 146.23 g/mol. It is characterized by the presence of two hydroxyl groups located at the 3rd and 6th positions of a saturated octane chain. This compound has garnered interest in various fields due to its potential biological activities, particularly in enzyme-catalyzed reactions and metabolic pathways.

The synthesis of this compound typically involves the reduction of diketones or the asymmetric dihydroxylation of alkenes. One common method is the asymmetric dihydroxylation of 1-octene using chiral catalysts to ensure the S-configuration at both hydroxyl positions. The compound can undergo various chemical reactions:

- Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction: The compound can be reduced to form alkanes or other alcohols.

- Substitution: Hydroxyl groups can be replaced with other functional groups, such as halides or esters.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl groups facilitate hydrogen bonding and other interactions that influence its biological functions. It may act as either a substrate or an inhibitor in various metabolic pathways.

Enzyme-Catalyzed Reactions

This compound has been employed in studies focused on enzyme-catalyzed reactions. Its structure allows it to participate effectively in biochemical pathways, making it a valuable tool in metabolic studies.

Therapeutic Potential

Research indicates that this compound may possess therapeutic properties. It has been investigated as a precursor in drug synthesis and for its potential applications in pharmaceuticals. The compound's ability to modulate enzyme activity suggests it could play a role in developing new therapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Enzyme Interaction Studies:

- A study demonstrated that this compound acts as a substrate for specific oxidoreductases, showcasing its role in metabolic pathways involving alcohol dehydrogenases .

- Another investigation showed that when used as an inhibitor, this compound significantly affected the catalytic activity of certain enzymes involved in lipid metabolism .

- Therapeutic Applications:

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(3S,6S)-octane-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOQWWRTRBSGR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC[C@H](CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314142 | |

| Record name | (3S,6S)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136705-66-3 | |

| Record name | (3S,6S)-3,6-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136705-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,6S)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (3S,6S)-3,6-octanediol's stereochemistry in the synthesis of (R,R)-Ethyl-DuPHOS, and how does this impact the ligand's properties?

A1: The synthesis of (R,R)-Ethyl-DuPHOS utilizes this compound as a starting material. [] This specific enantiomer is crucial because it dictates the absolute configuration of the chiral centers in the final Ethyl-DuPHOS molecule. The (R,R)-configuration of Ethyl-DuPHOS, derived from this compound, is essential for its ability to function as a chiral ligand. This is because the spatial arrangement of the phospholane rings in (R,R)-Ethyl-DuPHOS, determined by the starting diol's stereochemistry, creates a chiral environment around the metal center when it coordinates. This chiral environment allows for the preferential formation of one enantiomer of a product in asymmetric catalytic reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。